molecular formula C18H18O3 B11957835 1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL CAS No. 101789-81-5

1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL

Cat. No.: B11957835
CAS No.: 101789-81-5
M. Wt: 282.3 g/mol
InChI Key: DTIKVCDPRYGIFI-UHFFFAOYSA-N
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Description

1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL is an organic compound with the molecular formula C18H18O3 It is characterized by the presence of two methoxyphenyl groups attached to a butyn-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL typically involves the reaction of 4-methoxyphenylacetylene with appropriate reagents under controlled conditions. One common method includes the use of trimethylsilylacetylene and sodium with zirconium, followed by reductive elimination to yield the desired product . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes the use of scalable reaction vessels, continuous flow reactors, and efficient purification techniques such as recrystallization and chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, depending on the reagents used.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted aromatic compounds.

Scientific Research Applications

1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes, or participate in electron transfer reactions. The pathways involved often include oxidative and reductive processes, depending on the specific application and conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL is unique due to its combination of methoxy groups and a butyn-2-ol backbone, which imparts specific electronic and steric properties. This uniqueness makes it valuable in designing molecules for targeted applications in chemistry and materials science.

Properties

CAS No.

101789-81-5

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

1,2-bis(4-methoxyphenyl)but-3-yn-2-ol

InChI

InChI=1S/C18H18O3/c1-4-18(19,15-7-11-17(21-3)12-8-15)13-14-5-9-16(20-2)10-6-14/h1,5-12,19H,13H2,2-3H3

InChI Key

DTIKVCDPRYGIFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(C#C)(C2=CC=C(C=C2)OC)O

Origin of Product

United States

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